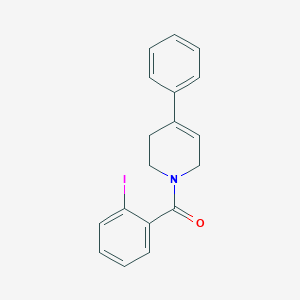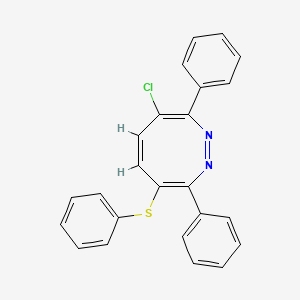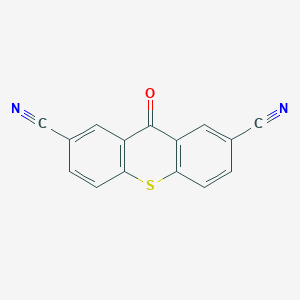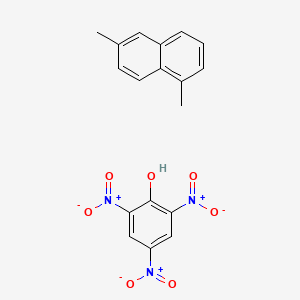
1,6-Dimethylnaphthalene;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylnaphthalene: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications1,6-Dimethylnaphthalene is a polycyclic aromatic hydrocarbon with the molecular formula C12H12 . It is primarily used in the production of high-performance liquid scintillators and as a precursor in organic synthesis It is known for its explosive properties and has been used in military applications, as well as in the dye and pharmaceutical industries .
Méthodes De Préparation
1,6-Dimethylnaphthalene
Synthetic Routes and Reaction Conditions: 1,6-Dimethylnaphthalene can be synthesized through various methods, including the methylation of naphthalene using methylating agents such as methyl iodide in the presence of a strong base . Another method involves the transalkylation of naphthalene with polyalkylbenzenes .
Industrial Production Methods: Industrial production of 1,6-dimethylnaphthalene often involves the catalytic reforming of petroleum fractions, followed by separation and purification processes .
2,4,6-Trinitrophenol
Synthetic Routes and Reaction Conditions: 2,4,6-Trinitrophenol is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol follows a similar nitration process, with careful control of reaction conditions to ensure safety and yield .
Analyse Des Réactions Chimiques
1,6-Dimethylnaphthalene
Types of Reactions: 1,6-Dimethylnaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce 1,6-dimethylnaphthalene to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur with reagents like bromine or chlorine, leading to halogenated derivatives.
Major Products: The major products formed from these reactions include naphthoquinones, dihydro derivatives, and halogenated naphthalenes .
2,4,6-Trinitrophenol
Types of Reactions: 2,4,6-Trinitrophenol undergoes various reactions, including nitration, reduction, and complex formation .
Common Reagents and Conditions:
Nitration: Further nitration can occur under strong acidic conditions.
Reduction: Reducing agents such as tin and hydrochloric acid can reduce 2,4,6-trinitrophenol to form aminophenols.
Complex Formation: It can form complexes with metals, such as lead picrate.
Major Products: The major products formed from these reactions include aminophenols and metal picrates .
Applications De Recherche Scientifique
1,6-Dimethylnaphthalene
1,6-Dimethylnaphthalene is used in various scientific research applications, including:
Chemistry: As a precursor in organic synthesis and in the production of high-performance liquid scintillators.
Physics: In the development of scintillation detectors for radiation detection.
Industry: As an intermediate in the synthesis of dyes and other organic compounds.
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol has a wide range of applications, including:
Mécanisme D'action
1,6-Dimethylnaphthalene
The mechanism of action of 1,6-dimethylnaphthalene involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates .
2,4,6-Trinitrophenol
2,4,6-Trinitrophenol exerts its effects through the formation of reactive oxygen species and the inhibition of enzymes . It can interact with proteins and nucleic acids, leading to cellular damage and apoptosis .
Comparaison Avec Des Composés Similaires
1,6-Dimethylnaphthalene
Similar compounds include other dimethylnaphthalenes, such as 1,2-dimethylnaphthalene and 2,6-dimethylnaphthalene . 1,6-Dimethylnaphthalene is unique due to its specific substitution pattern, which affects its reactivity and applications .
2,4,6-Trinitrophenol
Similar compounds include other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol . 2,4,6-Trinitrophenol is unique due to its high degree of nitration, which contributes to its explosive properties and reactivity .
Propriétés
Numéro CAS |
114829-38-8 |
|---|---|
Formule moléculaire |
C18H15N3O7 |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
1,6-dimethylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H12.C6H3N3O7/c1-9-6-7-12-10(2)4-3-5-11(12)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8H,1-2H3;1-2,10H |
Clé InChI |
UVRVGKJNLAILEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC(=C2C=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


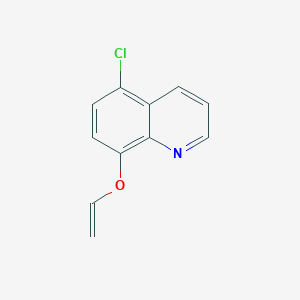
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

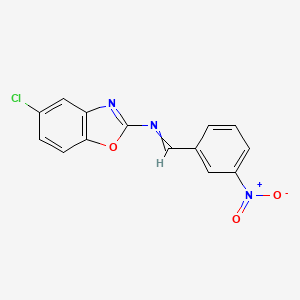
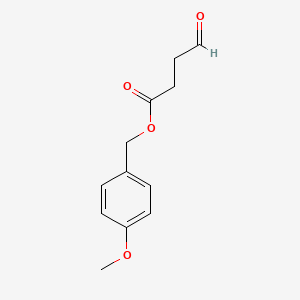
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
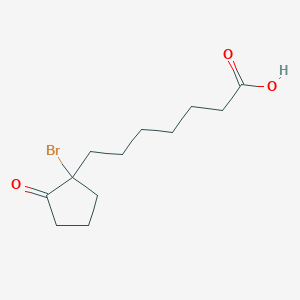
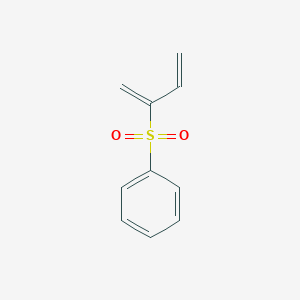
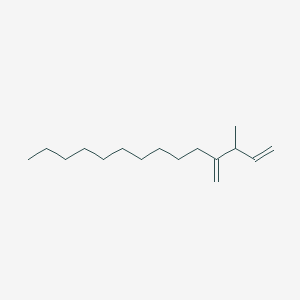
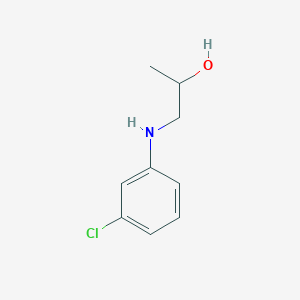
![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
